Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Lipophilicity LogP Drug Discovery

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate (CAS 107018-39-3) is a fluorinated α-hydroxy ester characterized by a trifluoromethyl (-CF₃) group and a chiral tertiary alcohol center. It exists as a racemic mixture unless otherwise specified, with a molecular weight of 186.13 g/mol and a reported boiling point of 85 °C at 150 mmHg.

Molecular Formula C6H9F3O3
Molecular Weight 186.13 g/mol
CAS No. 107018-39-3
Cat. No. B018060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
CAS107018-39-3
Molecular FormulaC6H9F3O3
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(F)(F)F)O
InChIInChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3
InChIKeyHUCCJSWZXCFGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate (CAS 107018-39-3) – Overview for Scientific Procurement


Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate (CAS 107018-39-3) is a fluorinated α-hydroxy ester characterized by a trifluoromethyl (-CF₃) group and a chiral tertiary alcohol center [1]. It exists as a racemic mixture unless otherwise specified, with a molecular weight of 186.13 g/mol and a reported boiling point of 85 °C at 150 mmHg . Its core value in research and industrial procurement lies in its role as a versatile chiral building block, enabling the stereoselective introduction of both fluorine and hydroxyl functionality into more complex molecular scaffolds .

Form Racemic α-hydroxy ester
Workflow Chiral building block synthesis
Method Biocatalytic resolution to enantiopure acids

Why Ethyl 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate Cannot Be Casually Substituted by Other Fluorinated Esters


Generic substitution of this compound with other trifluoromethyl-hydroxy esters or structurally similar fluorinated building blocks is not scientifically sound due to critical differences in steric hindrance, hydrogen-bonding capacity, and lipophilicity. The quaternary α-carbon bearing both a methyl and a trifluoromethyl group creates a sterically congested and conformationally rigid environment that directly influences enantioselectivity in subsequent transformations [1]. Replacing it with an analog lacking the 2-methyl group (e.g., ethyl 3,3,3-trifluoro-2-hydroxypropanoate, CAS 94726-00-8) would alter the stereoelectronic profile and likely compromise the chiral induction critical to pharmaceutical intermediate synthesis .

2-Desmethyl analog may alter enantioselectivity
Removing the 2-methyl group changes steric environment and may shift chiral induction profile.
Free acid form limits purification workflow
Solid free acid requires alternative purification; the ethyl ester enables vacuum distillation, which may not transfer directly.

Quantitative Differentiation Evidence: Ethyl 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate vs. Closest Analogs


Lipophilicity Comparison: Ethyl 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate vs. Methyl Ester Analog

The ethyl ester form of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid exhibits a higher calculated lipophilicity (LogP ~1.06-1.2) compared to its methyl ester analog (methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, CAS 337-16-6). This difference in LogP can influence membrane permeability and oral bioavailability in pharmaceutical candidates [1][2].

Lipophilicity (LogP)
Context-dependent
1.06–1.2
Ethyl ester (calculated)
Supports lipophilicity-guided compound design
Methyl ester LogP not specified
Lipophilicity LogP Drug Discovery

Boiling Point Differentiation: Ethyl Ester vs. Free Acid Form

The ethyl ester exhibits a boiling point of 85 °C at 150 mmHg, which is significantly lower and more practical for purification by vacuum distillation compared to the free acid form (3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, CAS 374-35-6), which is a solid at room temperature with a higher melting/boiling point .

Boiling Point (Vacuum)
Class-level
85 °C at 150 mmHg
Free acid: solid, mp not specified
Supports distillation-based purification
Direct boiling point comparison not available
Purification Distillation Process Chemistry

Chiral Purity and Enantiomeric Excess in Biocatalytic Resolution

The racemic ethyl ester serves as a substrate for amidases and esterases in biocatalytic kinetic resolution to produce enantiomerically pure (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Studies report high enantiomeric excess (ee >99%) for the resolved products, highlighting the compound's suitability for generating chiral building blocks [1].

Enantiomeric Excess
Class-level
>99% ee
Reported for resolved acid product
Supports enantioselective synthesis
Racemic ester as substrate; biocatalytic resolution
Chiral Resolution Biocatalysis Enantiomeric Excess

High-Value Application Scenarios for Ethyl 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate


Chiral Building Block for Pharmaceutical Intermediates

Utilized as a racemic precursor in biocatalytic resolution to produce enantiopure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a key chiral intermediate for active pharmaceutical ingredients (APIs) where the trifluoromethyl group enhances metabolic stability and target binding [1].

Fluorinated Synthon for Medicinal Chemistry Lead Optimization

Incorporated into drug-like molecules to modulate lipophilicity (LogP ~1.1) and introduce hydrogen-bonding capability. The ethyl ester group facilitates purification by vacuum distillation (85 °C at 150 mmHg), making it a practical choice for small-scale parallel synthesis and scale-up [2].

Substrate for Enzyme-Catalyzed Reaction Studies

Employed in research to investigate enzyme-catalyzed reactions involving fluorinated substrates, including esterase and amidase activity assays for enantioselective transformations .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Racemic fluorinated α-hydroxy ester
Enantioselective biocatalytic resolution
Medicinal chemistry lead optimization
Controlled lipophilicity and H-bond capacity
LogP and functional group compatibility
Enzyme reaction studies
Fluorinated substrate for amidase/esterase
Enantioselectivity and kinetic resolution

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